![molecular formula C12H20O4 B4238742 (2-isobutoxy-3-oxocyclohexyl)acetic acid](/img/structure/B4238742.png)
(2-isobutoxy-3-oxocyclohexyl)acetic acid
Overview
Description
(2-isobutoxy-3-oxocyclohexyl)acetic acid, also known as ibuprofen lysine, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is a derivative of propionic acid and belongs to the class of arylpropionic acids.
Mechanism of Action
Ibuprofen lysine works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. Ibuprofen lysine is a non-selective COX inhibitor that inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects:
Ibuprofen lysine has several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. It also has a mild antiplatelet effect, which can reduce the risk of blood clots and stroke. Ibuprofen lysine is rapidly absorbed after oral administration and has a half-life of about 2-4 hours.
Advantages and Limitations for Lab Experiments
Ibuprofen lysine is widely used in laboratory experiments due to its well-established pharmacological properties, low toxicity, and availability. However, it has some limitations, including its non-specific inhibition of COX enzymes and the potential for adverse effects such as gastrointestinal bleeding, renal dysfunction, and cardiovascular events.
Future Directions
There are several future directions for the research on (2-isobutoxy-3-oxocyclohexyl)acetic acid lysine, including the development of more selective COX inhibitors with fewer adverse effects, the identification of new targets for the treatment of inflammatory diseases, and the investigation of the potential role of (2-isobutoxy-3-oxocyclohexyl)acetic acid lysine in the prevention and treatment of cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of (2-isobutoxy-3-oxocyclohexyl)acetic acid lysine and to identify new therapeutic applications for this drug.
Scientific Research Applications
Ibuprofen lysine has been extensively studied for its therapeutic applications in various diseases such as osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It is also used for the treatment of pain and fever associated with various conditions such as menstrual cramps, headache, and toothache.
properties
IUPAC Name |
2-[2-(2-methylpropoxy)-3-oxocyclohexyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-8(2)7-16-12-9(6-11(14)15)4-3-5-10(12)13/h8-9,12H,3-7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLOOFZDWDJHCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1C(CCCC1=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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